![molecular formula C11H16F3NO5 B2601218 2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2445790-70-3](/img/structure/B2601218.png)

2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

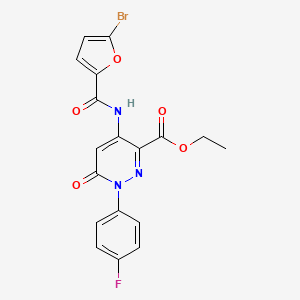

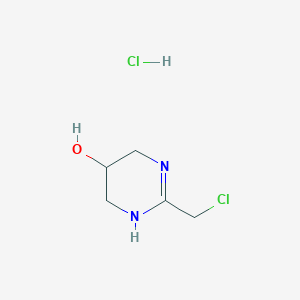

The compound “2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecule has a spirocyclic structure, which is characterized by two rings sharing a single atom. The InChI code for a similar compound, “2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid hydrochloride”, is "1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-9(6-13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H" . This code provides a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Oxa-7-azaspiro[3.5]nonane oxalate”, are as follows: it is a solid with a molecular weight of 172.20 (free base basis), and its storage temperature is 2-8°C .Applications De Recherche Scientifique

Electrophilic Amination and C-H-Acidic Compounds

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane involves reactions with malonic and cyanoacetic acid derivatives among others, leading to various stabilisation reactions. The amination process facilitates the synthesis of geminal diamino acid derivatives, showcasing the versatility of these compounds in creating new chemical structures (Andreae et al., 1992).

Spirocyclic Oxetane Synthesis

A novel synthesis method for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This process involves oxidative cyclizations using Oxone® in formic acid, highlighting the potential for creating complex organic structures and their applications in research and development (Gurry et al., 2015).

Iminogroup Hydrolysis and Acylation

Studies on the hydrolysis and acylation of iminogroups in specific organic compounds reveal the formation of acetamides and the impact of structural changes on NMR spectra. These findings contribute to our understanding of organic synthesis and the properties of new chemical entities (Belikov et al., 2013).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds from gabapentin demonstrates the potential for creating novel therapeutic agents. The study highlights the intermolecular Ugi reaction and its role in developing new compounds with potential biological activity (Amirani Poor et al., 2018).

Antimicrobial Agents and Spiroheterocyclic Pyrylium Salts

The synthesis of spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents exemplify the exploration of new chemical entities for potential therapeutic applications. This research underscores the importance of chemical synthesis in the discovery of new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.C2HF3O2/c11-8(12)3-7-1-2-9(6-13-7)4-10-5-9;3-2(4,5)1(6)7/h7,10H,1-6H2,(H,11,12);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFSFBSRGUMLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)COC1CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2601136.png)

![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2601146.png)

![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)

![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)